molecular formula C44H70O16 B12317003 2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12317003
M. Wt: 855.0 g/mol
InChI Key: HSOMTBUZSIVDQK-UHFFFAOYSA-N
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Description

Sprengerinin C is a naturally occurring steroid glycoside compound. It is primarily isolated from the plant species Asparagus sprengeri Regel, which belongs to the Liliaceae family . This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-tumorigenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sprengerinin C involves complex organic reactions. One of the primary methods includes the glycosylation of spirost-5-en-3β-ol with specific sugar moieties. The reaction conditions typically involve the use of catalysts and protective groups to ensure the selective formation of the desired glycoside bonds .

Industrial Production Methods

Industrial production of Sprengerinin C is still in its nascent stages. The primary method involves the extraction and purification from natural sources, such as the rhizomes of Polygonatum sibiricum . Advanced biotechnological methods, including plant cell culture techniques, are being explored to enhance the yield and purity of Sprengerinin C.

Chemical Reactions Analysis

Types of Reactions

Sprengerinin C undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new glycoside derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include various alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Sprengerinin C, each with unique chemical and biological properties .

Scientific Research Applications

Sprengerinin C has a wide range of scientific research applications, including:

Mechanism of Action

Sprengerinin C exerts its effects through multiple molecular targets and pathways. It primarily inhibits the vascular endothelial growth factor receptor 2-dependent phosphoinositide 3-kinase/Akt/mTOR/matrix metalloproteinase and p38 MAPK/matrix metalloproteinase pathways. These pathways are crucial for tumor angiogenesis, and their inhibition leads to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sprengerinin C

Sprengerinin C is unique due to its specific glycoside structure and its potent anti-tumorigenic effects. Unlike other similar compounds, it targets multiple pathways involved in tumor angiogenesis, making it a promising candidate for multi-targeted cancer therapy .

Properties

IUPAC Name

2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMTBUZSIVDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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